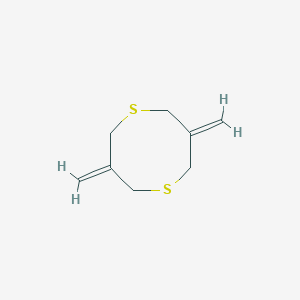
3,7-Dimethylidene-1,5-dithiocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylidene-1,5-dithiocane is an organosulfur compound with the molecular formula C8H12S2 It is a cyclic compound containing two sulfur atoms and two double bonds, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethylidene-1,5-dithiocane can be synthesized through the reaction of 1,3-propanedithiol with appropriate carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the desired dithiocane structure . The reaction conditions often include the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylidene-1,5-dithiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,7-Dimethylidene-1,5-dithiocane has several applications in scientific research:
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3,7-Dimethylidene-1,5-dithiocane exerts its effects involves its ability to form strong bonds with various molecular targets. The sulfur atoms in the compound can interact with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dithiacyclooctane: Another cyclic organosulfur compound with similar reactivity but different structural properties.
1,3-Dithiolane: A smaller ring structure with two sulfur atoms, used in similar synthetic applications.
Uniqueness
3,7-Dimethylidene-1,5-dithiocane is unique due to its specific ring size and the presence of double bonds, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in certain synthetic and research applications.
Propiedades
Número CAS |
52342-53-7 |
|---|---|
Fórmula molecular |
C8H12S2 |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
3,7-dimethylidene-1,5-dithiocane |
InChI |
InChI=1S/C8H12S2/c1-7-3-9-5-8(2)6-10-4-7/h1-6H2 |
Clave InChI |
LBHXTCFPXWDOLO-UHFFFAOYSA-N |
SMILES canónico |
C=C1CSCC(=C)CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
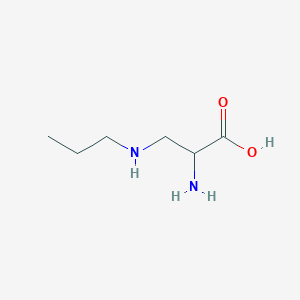
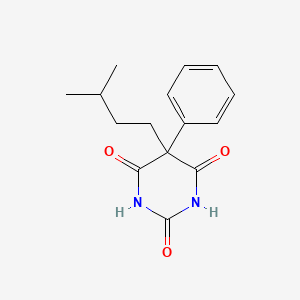
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
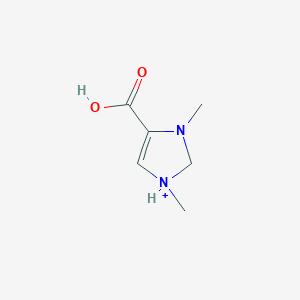
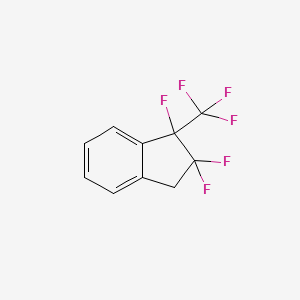
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
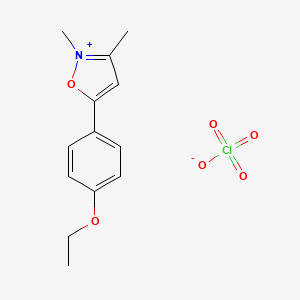
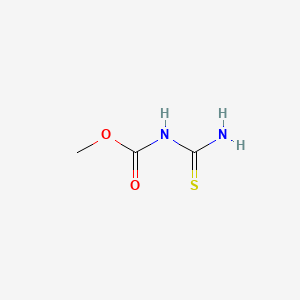
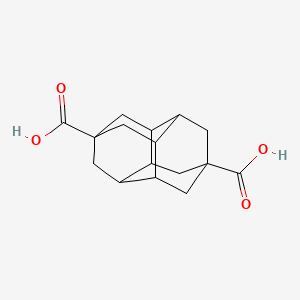

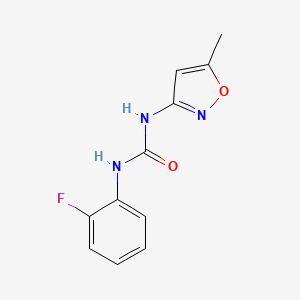
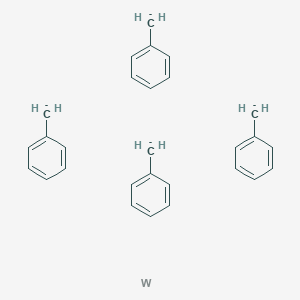
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
